molecular formula C13H18Si B1615621 Diallyl(methyl)(phenyl)silane CAS No. 2633-60-5

Diallyl(methyl)(phenyl)silane

Cat. No.: B1615621
CAS No.: 2633-60-5
M. Wt: 202.37 g/mol
InChI Key: HAJJSUOVZDTQET-UHFFFAOYSA-N
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Description

Diallyl(methyl)(phenyl)silane is an organosilicon compound with the molecular formula C13H18Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to two allyl groups, one methyl group, and one phenyl group. This unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl(methyl)(phenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where allyl chloride reacts with methylphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Diallyl(methyl)(phenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.

    Substitution: The allyl groups can participate in substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); reactions may require catalysts or specific conditions such as UV light or heat.

Major Products Formed:

    Oxidation: Silanols, siloxanes

    Reduction: Silanes with reduced functional groups

    Substitution: New organosilicon compounds with substituted allyl groups

Scientific Research Applications

Diallyl(methyl)(phenyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers. It is also employed in hydrosilylation reactions to introduce silicon-containing functional groups into organic molecules.

    Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives. It is also used in the manufacture of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of diallyl(methyl)(phenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive allyl and phenyl groups. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound’s reactivity is influenced by the electronic and steric effects of its substituents.

Comparison with Similar Compounds

    Phenylsilane: Structurally related to diallyl(methyl)(phenyl)silane, but with a simpler composition (C6H5SiH3). It is used in similar applications but lacks the allyl groups.

    Methylphenylsilane: Contains a methyl and phenyl group bonded to silicon, similar to this compound but without the allyl groups.

    Diallyldimethylsilane: Contains two allyl groups and two methyl groups bonded to silicon, differing from this compound by the absence of the phenyl group.

Uniqueness: this compound is unique due to the presence of both allyl and phenyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organosilicon compounds and materials.

Properties

IUPAC Name

methyl-phenyl-bis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Si/c1-4-11-14(3,12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJJSUOVZDTQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC=C)(CC=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344219
Record name Methylphenyldiallylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-60-5
Record name (Methyldi-2-propen-1-ylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2633-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylphenyldiallylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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